N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine
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Overview
Description
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions to introduce the morpholin-4-yl group. This is followed by the reaction with N-(2-aminoethyl)dimethylsulfamide to introduce the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: An acaricide with a pyrimidine core.
Flupentiofenox: A trifluoroethyl thioether acaricide.
HNPC-A188: A novel acaricide containing trifluoroethyl thioether and pyrimidin-4-amine.
Uniqueness
N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[6-[2-(dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O3S/c1-11-16-12(14-4-5-15-23(20,21)18(2)3)10-13(17-11)19-6-8-22-9-7-19/h10,15H,4-9H2,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAAFZJFCDKXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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